molecular formula C17H21ClN2O4 B2917171 ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate CAS No. 1326898-12-7

ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

Cat. No.: B2917171
CAS No.: 1326898-12-7
M. Wt: 352.82
InChI Key: NTXQLJUBVNBSEH-UHFFFAOYSA-N
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Description

Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzoxazepine core structure, which is a bicyclic system containing both benzene and oxazepine rings. The presence of a piperidine carboxylate moiety and a chloro substituent adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step often involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-substituted aniline with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent at the desired position on the benzoxazepine ring.

    Attachment of the Piperidine Carboxylate: The final step involves the esterification of the benzoxazepine derivative with ethyl piperidine-1-carboxylate. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group in the benzoxazepine ring can yield the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in a biological context, it could inhibit or activate specific pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate: Lacks the chloro substituent.

    Methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the chloro group and the ethyl ester in this compound may confer unique properties such as increased lipophilicity or altered biological activity compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-2-23-17(22)19-7-5-14(6-8-19)20-10-12-9-13(18)3-4-15(12)24-11-16(20)21/h3-4,9,14H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXQLJUBVNBSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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